molecular formula C11H15N3O2 B14222115 2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide CAS No. 830331-63-0

2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide

Cat. No.: B14222115
CAS No.: 830331-63-0
M. Wt: 221.26 g/mol
InChI Key: GDGZFOBHVTWZQW-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydrazine group attached to a methoxy-methylphenyl moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide typically involves the condensation of 2-methoxy-4-methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

830331-63-0

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

[1-(2-methoxy-4-methylphenyl)ethylideneamino]urea

InChI

InChI=1S/C11H15N3O2/c1-7-4-5-9(10(6-7)16-3)8(2)13-14-11(12)15/h4-6H,1-3H3,(H3,12,14,15)

InChI Key

GDGZFOBHVTWZQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=NNC(=O)N)C)OC

Origin of Product

United States

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